molecular formula C21H31N3O4S B11167449 N-[4-(tert-butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

N-[4-(tert-butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11167449
M. Wt: 421.6 g/mol
InChI Key: BUDYTKSYKBVNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(tert-butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a cyclohexyl-oxopyrrolidine carboxamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the tert-butylsulfamoylphenyl intermediate: This step involves the reaction of tert-butylamine with a sulfonyl chloride derivative to form the tert-butylsulfamoyl group, which is then attached to a phenyl ring.

    Cyclohexyl-oxopyrrolidine intermediate: The cyclohexyl group is introduced through a cyclization reaction involving a suitable precursor, such as a cyclohexanone derivative.

    Coupling of intermediates: The final step involves coupling the tert-butylsulfamoylphenyl intermediate with the cyclohexyl-oxopyrrolidine intermediate under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Halogenated derivatives with halogen atoms replacing specific functional groups.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of a particular enzyme, resulting in the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(tert-butylamino)sulfonyl]phenyl}-3,4-diethoxybenzamide
  • 5-bromo-N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxybenzamide

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H31N3O4S

Molecular Weight

421.6 g/mol

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H31N3O4S/c1-21(2,3)23-29(27,28)18-11-9-16(10-12-18)22-20(26)15-13-19(25)24(14-15)17-7-5-4-6-8-17/h9-12,15,17,23H,4-8,13-14H2,1-3H3,(H,22,26)

InChI Key

BUDYTKSYKBVNNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.